

Developing an HPLC method for purity analysis of 5-Methylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Methylpyridine-3-carbonitrile

Cat. No.: B1298621

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Application Note: HPLC Purity Analysis of 5-Methylpyridine-3-carbonitrile

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity for **5-Methylpyridine-3-carbonitrile**, a key intermediate in pharmaceutical synthesis. The described method utilizes a reversed-phase C18 column with a simple isocratic mobile phase, providing a rapid and reliable analysis. This protocol is intended for researchers, scientists, and drug development professionals requiring an accurate assessment of **5-Methylpyridine-3-carbonitrile** purity.

Introduction

5-Methylpyridine-3-carbonitrile is a significant building block in the synthesis of various pharmaceutical compounds.^{[1][2]} Its purity is a critical parameter that can influence the yield and impurity profile of the final active pharmaceutical ingredient (API). Therefore, a reliable and accurate analytical method for its purity assessment is essential for quality control in drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.^{[3][4]} This application note presents a detailed protocol for the purity analysis of **5-Methylpyridine-3-carbonitrile** by HPLC.

Physicochemical Properties of 5-Methylpyridine-3-carbonitrile

A summary of the key physicochemical properties of **5-Methylpyridine-3-carbonitrile** is provided in the table below.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Property	Value
Synonyms	3-Cyano-5-methylpyridine, 5-Methylnicotinonitrile [5] [6] [7]
CAS Number	42885-14-3 [5] [6] [7]
Molecular Formula	C ₇ H ₆ N ₂ [5] [6] [7]
Molecular Weight	118.14 g/mol [5] [6] [7]
Melting Point	83-87 °C [5]
Appearance	Solid [5]

Experimental Protocol

This section provides a detailed methodology for the HPLC analysis of **5-Methylpyridine-3-carbonitrile**.

Materials and Reagents

- **5-Methylpyridine-3-carbonitrile** reference standard (purity ≥99.5%)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade, filtered and degassed)
- Formic acid (analytical grade)
- Volumetric flasks (Class A)

- Pipettes (calibrated)
- HPLC vials with caps and septa

Instrumentation

A standard HPLC system equipped with the following components is required:

- Degasser
- Quaternary or Binary Pump
- Autosampler
- Column Compartment with temperature control
- UV-Vis or Diode Array Detector (DAD)
- Chromatography Data System (CDS) for data acquisition and processing

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis.

Parameter	Condition
Column	Reversed-Phase C18, 4.6 x 150 mm, 5 μ m
Mobile Phase	Acetonitrile:Water with 0.1% Formic Acid (v/v) (40:60)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	270 nm
Injection Volume	10 μ L
Run Time	15 minutes

Standard and Sample Preparation

Standard Solution (0.1 mg/mL):

- Accurately weigh approximately 10 mg of **5-Methylpyridine-3-carbonitrile** reference standard.
- Transfer the weighed standard into a 100 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase.
- Sonicate for 5 minutes to ensure complete dissolution.

Sample Solution (0.1 mg/mL):

- Accurately weigh approximately 10 mg of the **5-Methylpyridine-3-carbonitrile** sample.
- Transfer the weighed sample into a 100 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase.
- Sonicate for 5 minutes to ensure complete dissolution.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution five times. The acceptance criteria are as follows:

Parameter	Acceptance Criteria
Tailing Factor (T)	≤ 2.0
Theoretical Plates (N)	≥ 2000
Relative Standard Deviation (RSD) of Peak Area	$\leq 2.0\%$

Analysis Procedure

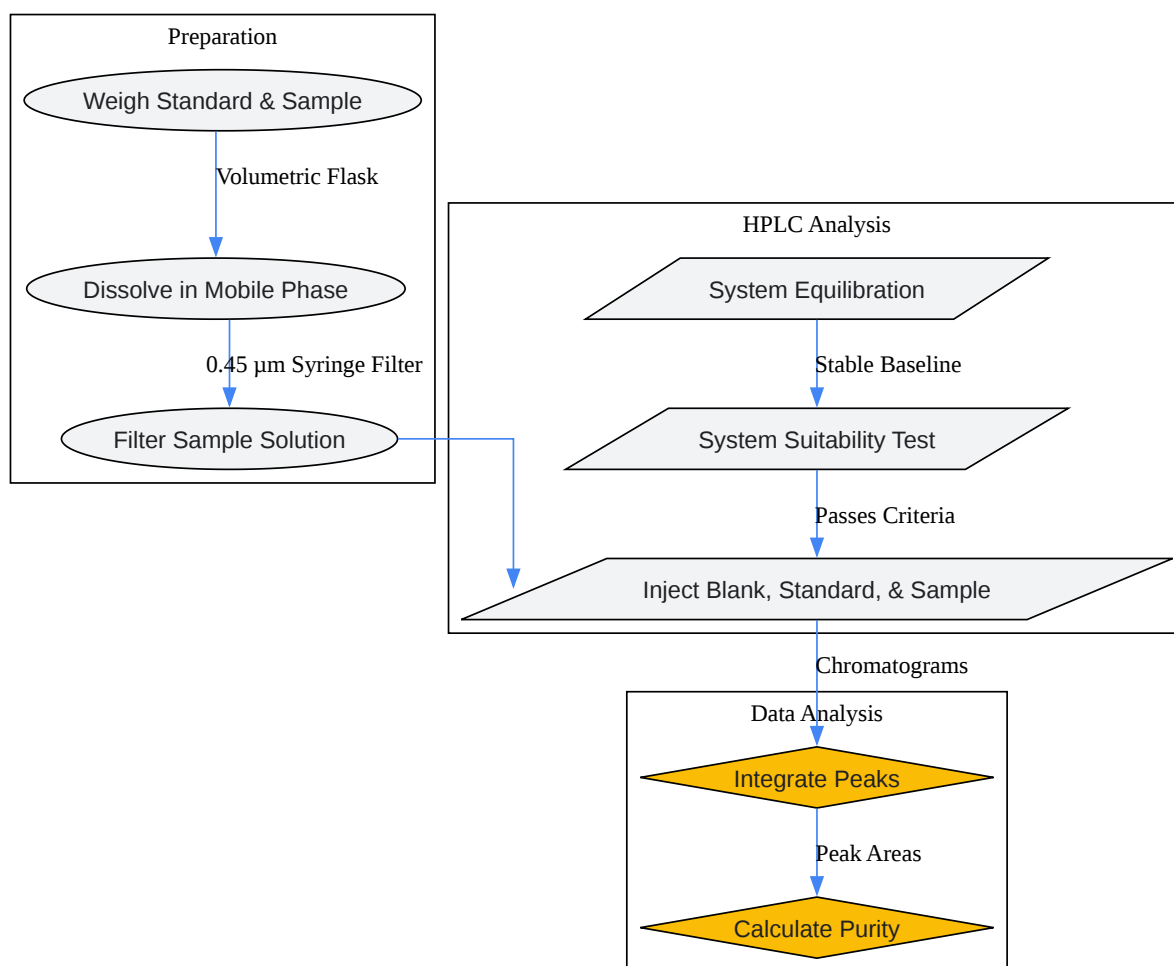
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Perform the system suitability test.
- Inject a blank (mobile phase) to ensure no carryover.
- Inject the standard solution.
- Inject the sample solution.
- After the analysis, process the chromatograms using the chromatography data system.

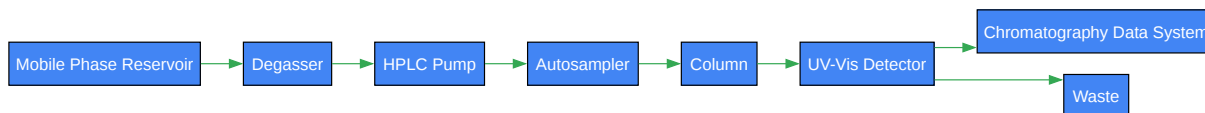
Calculation of Purity

The purity of the **5-Methylpyridine-3-carbonitrile** sample is calculated using the area normalization method:

$$\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of all Peaks}) \times 100$$

Diagrams





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- To cite this document: BenchChem. [Developing an HPLC method for purity analysis of 5-Methylpyridine-3-carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1298621#developing-an-hplc-method-for-purity-analysis-of-5-methylpyridine-3-carbonitrile\]](https://www.benchchem.com/product/b1298621#developing-an-hplc-method-for-purity-analysis-of-5-methylpyridine-3-carbonitrile)

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